![molecular formula C13H8ClN B12953009 6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
6-Chloro-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H8ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and a cyano group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Chlorination: The biphenyl undergoes chlorination to introduce a chlorine atom at the 6th position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under specific conditions.
Cyanation: The chlorinated biphenyl is then subjected to cyanation to introduce the cyano group at the 2nd position. This step can be performed using reagents like copper(I) cyanide (CuCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale chlorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
6-Chloro-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The chlorine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: This compound has a formyl group at the 4’ position and a carboxylic acid group at the 3 position, making it structurally similar but functionally different.
2-Chloro-[1,1’-biphenyl]-4-carbonitrile: This compound has the chlorine and cyano groups at different positions, leading to different chemical properties.
Uniqueness
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its significance.
Properties
Molecular Formula |
C13H8ClN |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chloro-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
InChI Key |
YFLKIQRYVXYHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


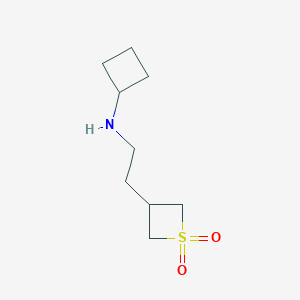
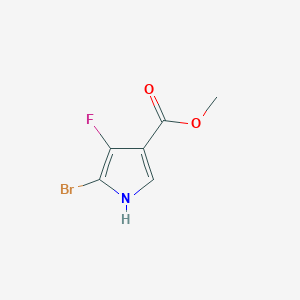

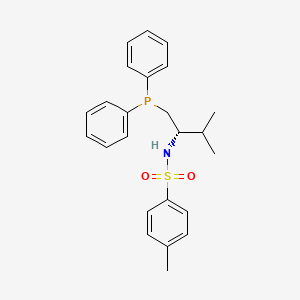

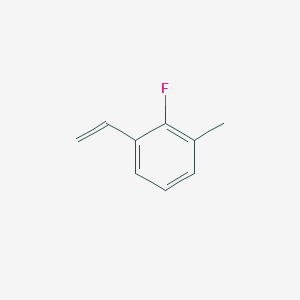



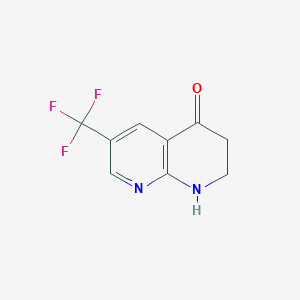
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)



